molecular formula C8H4Br2S2 B032780 3,3'-Dibromo-2,2'-bithiophene CAS No. 51751-44-1

3,3'-Dibromo-2,2'-bithiophene

Cat. No. B032780
CAS RN: 51751-44-1
M. Wt: 324.1 g/mol
InChI Key: KBRZCEVRNLKHAZ-UHFFFAOYSA-N
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Description

3,3’-Dibromo-2,2’-bithiophene (CAS Number: 51751-44-1) is a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers . These compounds find applications in a variety of organic electronic and optoelectronic devices .


Synthesis Analysis

3,4′-Dibromo-2,2′-bithiophene can be converted into corresponding bis (alkylsulfanyl) derivatives through bromine–lithium exchange, followed by reaction with two dialkyl disulfides (Me2S2 or Bu2S2) .


Molecular Structure Analysis

The molecular formula of 3,3’-Dibromo-2,2’-bithiophene is C8H4Br2S2 . The molecular weight is 324.06 g/mol . The SMILES string representation is Brc1ccsc1-c2sccc2Br .


Chemical Reactions Analysis

3,4′-Dibromo-2,2′-bithiophene can be converted into corresponding bis (alkylsulfanyl) derivatives through bromine–lithium exchange, followed by reaction with two dialkyl disulfides (Me2S2 or Bu2S2) .


Physical And Chemical Properties Analysis

3,3’-Dibromo-2,2’-bithiophene is a powder form substance . Its melting point is between 97-101 °C .

Scientific Research Applications

This compound has also been used in studies related to electrochemical properties and atropisomerism in 2,2′-bithiophene (Speck et al., 2012), and as starting molecules for electrochemical polymerization of poly(3-methylthiophenes) (Arbizzani et al., 1992). Additionally, it is utilized as a starting compound for a novel soluble red π conjugated polymer (Sato et al., 2005) and for the development of arylene vinylene-based organic semiconductors (Bhuwalka et al., 2015).

Safety And Hazards

The substance has been classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification system . The hazard statements are H301 - H318 . The precautionary statements are P264 - P270 - P280 - P301 + P310 - P305 + P351 + P338 - P405 .

Future Directions

3,3’-Dibromo-2,2’-bithiophene can potentially be used in the designing and synthesis of a variety of optoelectronic and electronic devices, which include organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells . This suggests that it could play a significant role in the development of new materials for these applications.

properties

IUPAC Name

3-bromo-2-(3-bromothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRZCEVRNLKHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356044
Record name 3,3'-dibromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dibromo-2,2'-bithiophene

CAS RN

51751-44-1
Record name 3,3'-dibromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DIBROMO-2,2'-BITHIOPHENE
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Synthesis routes and methods I

Procedure details

A mixture of 3,3′,5,5′-tetrabromo-2,2′-bithiophene (25 g, 52.3 mmol), ethanol (50 ml), water (50 ml) and glacial acetic acid (100 ml) was heated to reflux. Then the heating oil bath was removed, and zinc powder (13.1 g, 200 mmol) was added in portions at such a rate that the mixture continued to reflux. After the addition was complete, heating was continued, the mixture was refluxed for another 5 h and cooled down to room temperature. The unreacted zinc powder was filtered off and the filtrate was collected, diluted with diethyl ether and then washed twice with water. The ether solution was dried with anhydrous MgSO4 and the solvent was evaporated under reduced pressure. The crude product was recrystallized from hexane to afford a greenish crystal in the yield of 91% (15.3 g). 1H-NMR (CDCl3, ppm): δ7.40 (d, 2H, J=5 Hz), 7.11 (d, 2H, J=5 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Zn powder (31.7 g, 0.485 mol) was added in portions to a vigorously stirred refluxing mixture of bithiophene (1) (77.9 g, 0.162 mol) in 400 mL of ethanol containing 40 mL of water, 100 mL of glacial acetic acid, and 8 mL of 3 M HCl (aq). After refluxing for 2 h, the mixture was filtered hot and upon cooling to 0° C., yellow crystals were collected by filtration. The crystals were dissolved in diethyl ether, washed three times with 200 mL of water, once with 100 mL of brine, and dried over anhydrous MgSO4. The organic solution was filtered and the solvent was removed by evaporation to give 49.4 g (94% yield) of a light yellow powder. Anal. Calcd. for C8H4Br2S2: C, 29.65; H, 1.24. Found: C, 29.59; H, 1.14; 1H NMR (CDCl3): 7.41 (d, J=5.3 Hz, 2H), 7.09 (d, J=5.3 Hz, 2H) ppm.
Quantity
77.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
31.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

3,3′,5,5′-Tetrabromo-2,2′-bithiophene, 10 (15 g, 31.1 mmol) was added in portion within 0.5 h to a refluxing dispersion of zinc powder (7.8 g, 0.12 mol) in 150 mL of ethanol containing 15 mL of water, 72 mL of glacial acetic acid, and 3.1 mL of 3 M HCl. After refluxing for an additional 2 h and then cooling to room temperature, the mixture was filtered and washed three times with ethanol, and the filtrate was collected. The solvent was then removed by evaporation, and 60 mL of H2O was added. The mixture was then extracted with dichloromethane (3×100 mL), and the combined extract was washed with water, dried over anhydrous MgSO4, and filtered. The solvent was removed by evaporation, and the crude product was crystallized from hexane to give colorless crystals of product 9.2 g, 92% yield. 1H NMR (400 MHz, CDCl3, δ) 7.43 (d, J=5.4 Hz, 2H), 7.09 (d, J=5.4 Hz, 2H). 13C NMR (100 MHz, CDCl3, δ) 130.8, 128.8, 127.5, 112.6. MS (FAB): m/z 324.0 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 g
Type
catalyst
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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